molecular formula C12H15NO5S B3022367 1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid CAS No. 202751-29-9

1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid

Cat. No. B3022367
CAS RN: 202751-29-9
M. Wt: 285.32 g/mol
InChI Key: LWZATQDWEXAGQR-UHFFFAOYSA-N
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Description

The compound 1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid is a derivative of pyrrolidine with potential biological activities. It is structurally related to various compounds that have been synthesized and studied for their antiinflammatory, analgesic, antineoplastic, and cognitive activation properties. The compound is characterized by the presence of a methoxybenzenesulfonyl group attached to a pyrrolidine ring which is further substituted at the second position .

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been reported in the literature. For instance, compounds with antiinflammatory and analgesic activities such as 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have been synthesized and evaluated for their biological activities . Similarly, the synthesis of other pyrrolidine derivatives, including those with a methoxyphenyl group, has been described, indicating the versatility of pyrrolidine as a core structure for medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid and its derivatives has been studied using X-ray crystallography and computational methods. These studies reveal that the pyrrolidine ring can adopt different conformations, such as an envelope conformation, and the substituents can assume various orientations relative to the central ring . The crystal structure of a solvated form of a related compound shows an essentially planar methoxyphenyl ring linked to a substituted oxo-pyrrolidine moiety .

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can be influenced by the substituents on the ring. For example, the presence of a methoxybenzenesulfonyl group could potentially affect the electrophilic and nucleophilic properties of the compound, thereby influencing its participation in chemical reactions such as 1,4-addition with arylboronic acids . The specific chemical reactions of 1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid have not been detailed, but its structural analogs have been used in various synthetic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are determined by their molecular structure. The presence of different functional groups, such as methoxy, carboxylic acid, and sulfonyl, can affect properties like solubility, melting point, and reactivity. The crystal structure analysis provides insights into the intermolecular interactions, such as hydrogen bonding, which can influence the compound's stability and solvation behavior . Computational chemistry methods, including density functional theory (DFT) and semi-empirical calculations, have been employed to predict these properties and to understand the conformational preferences of these molecules in different environments .

properties

IUPAC Name

1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-18-9-4-6-10(7-5-9)19(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZATQDWEXAGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387149
Record name 1-(4-Methoxybenzene-1-sulfonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81242-27-5
Record name 1-(4-Methoxybenzene-1-sulfonyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid

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